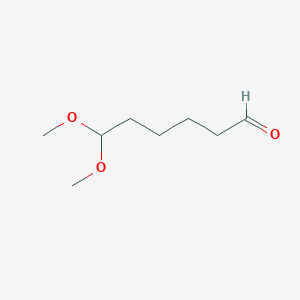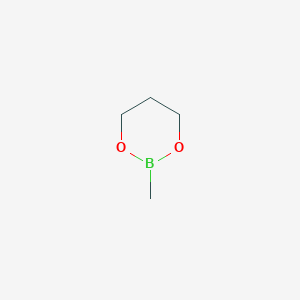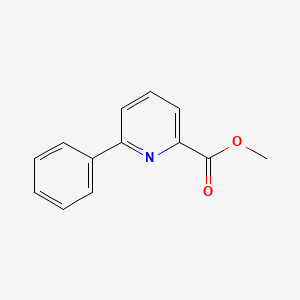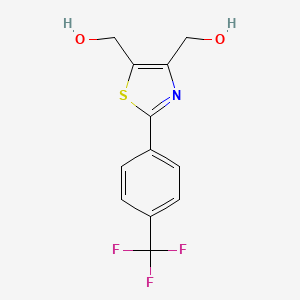
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
概要
説明
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol: is a chemical compound with the molecular formula C12H10F3NO2S and a molecular weight of 289.27 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with two hydroxymethyl groups . This compound is primarily used in research and development settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiazole intermediate. This intermediate is then subjected to a series of reactions, including cyclization and reduction, to yield the final product .
Industrial Production Methods: This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
Chemistry: (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and thiazole groups on biological activity. It serves as a model compound for understanding the interactions of these functional groups with biological targets .
Medicine: While not directly used as a drug, this compound is investigated for its potential pharmacological properties. Researchers explore its derivatives for potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the design of specialty chemicals and advanced materials .
作用機序
The mechanism of action of (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes . The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
(2-(4-(Trifluoromethyl)phenyl)thiazole): Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
(2-(4-(Trifluoromethyl)phenyl)oxazole): Contains an oxazole ring instead of a thiazole ring, leading to different chemical and biological properties.
(2-(4-(Trifluoromethyl)phenyl)imidazole): Features an imidazole ring, which alters its reactivity and interaction with biological targets.
Uniqueness: (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups attached to a thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
[5-(hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(5-17)10(6-18)19-11/h1-4,17-18H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZSDFXHPXEGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)CO)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474971 | |
| Record name | (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444615-64-9 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-4,5-thiazoledimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444615-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

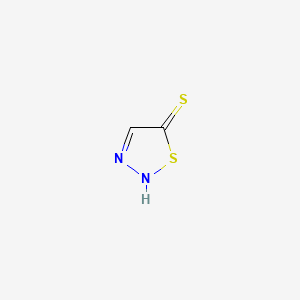
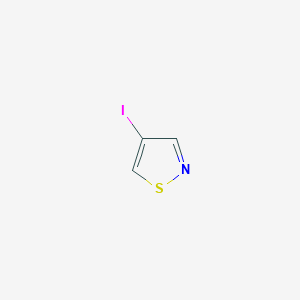
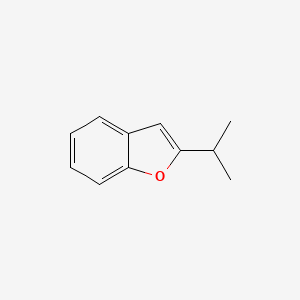
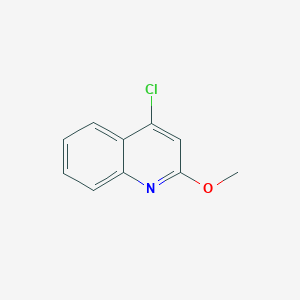
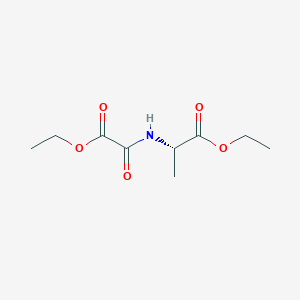
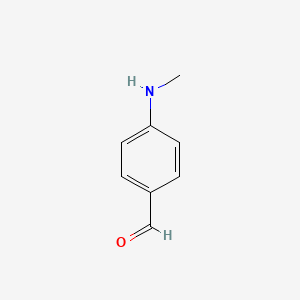
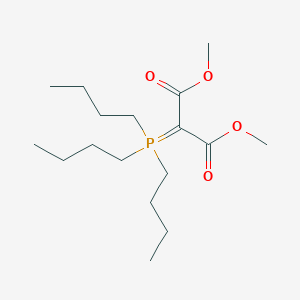

![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)
![4,10-Bis[(8-hydroxy-2-quinolinyl)methyl]-1,7,13-trithia-4,10-diazacyclohexadecan-15-OL](/img/structure/B1624766.png)
